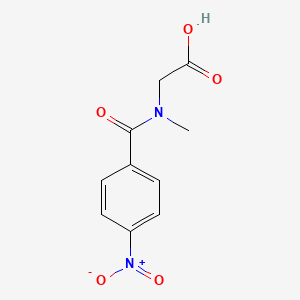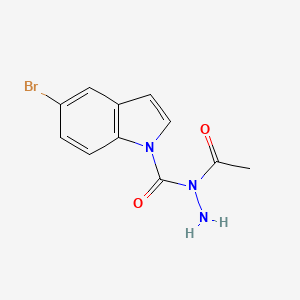
N-acetyl-5-bromoindole-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-5-bromoindole-1-carbohydrazide is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-5-bromoindole-1-carbohydrazide typically involves the following steps:
Bromination: The starting material, indole, undergoes bromination to introduce a bromine atom at the 5-position. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Acetylation: The brominated indole is then acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetyl-5-bromoindole.
Hydrazide Formation: The final step involves the reaction of N-acetyl-5-bromoindole with hydrazine hydrate to form this compound. This reaction is typically carried out in ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-5-bromoindole-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-acetyl-5-bromoindole-1-carbohydrazide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds have similar structural features and have been studied for their potential as enzyme inhibitors.
N-acetylindole derivatives: These compounds share the acetyl group and have been explored for various biological activities.
Uniqueness
N-acetyl-5-bromoindole-1-carbohydrazide is unique due to the presence of both the bromine atom and the carbohydrazide group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H10BrN3O2 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
N-acetyl-5-bromoindole-1-carbohydrazide |
InChI |
InChI=1S/C11H10BrN3O2/c1-7(16)15(13)11(17)14-5-4-8-6-9(12)2-3-10(8)14/h2-6H,13H2,1H3 |
InChI Key |
NCCWZIWTZRQQOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C(=O)N1C=CC2=C1C=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(dibutylamino)-4-methylphenyl]acetamide](/img/structure/B13881188.png)
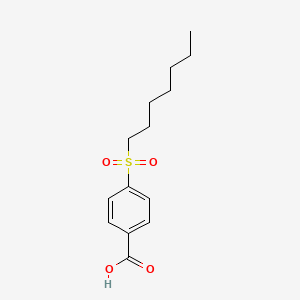

![6-(4-Methoxyphenyl)-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13881205.png)

![2-methyl-6-(1-phenylpyrrolidin-3-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13881221.png)
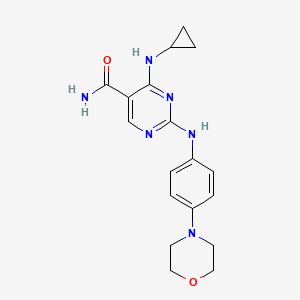
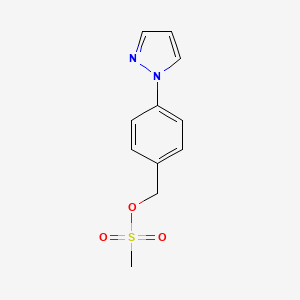


![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate](/img/structure/B13881271.png)
![6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881275.png)
